2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide chemical properties
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide chemical properties
An In-depth Technical Guide to 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, a pivotal reagent in synthetic organic chemistry and drug discovery. The document delineates its chemical structure, physicochemical properties, detailed synthesis protocols, and core reactivity. As a bifunctional molecule, its utility is primarily anchored in the electrophilic α-bromomethyl ketone group and the inherent chemical nature of the thiazole heterocycle. This guide explores its application as a key building block, particularly in the construction of complex heterocyclic systems, offering field-proven insights for researchers, medicinal chemists, and professionals in pharmaceutical development.
Nomenclature, Structure, and Identification
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone and its hydrobromide salt are fundamental intermediates. The hydrobromide form enhances stability and handling properties compared to the free base.
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IUPAC Name: 2-bromo-1-(1,3-thiazol-2-yl)ethanone; hydrobromide
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Synonyms: 2-Bromoacetyl-1,3-thiazole hydrobromide, 2-bromo-1-thiazol-2-yl-ethanone hydrobromide[1]
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Free Base CAS Number: 3292-77-1[1]
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Hydrobromide Salt CAS Number: Not explicitly assigned, referred to by the free base CAS.
Molecular Structure
The structure consists of a thiazole ring linked at the 2-position to a bromoacetyl group. In the hydrobromide salt, the thiazole nitrogen is protonated, forming a salt with the bromide counter-ion. This protonation influences the electron density and reactivity of the entire molecule.
Caption: Structure of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide.
Physicochemical Properties
The properties listed below are primarily for the free base, as comprehensive data for the hydrobromide salt is less common. The salt form is expected to have a higher melting point and greater solubility in polar protic solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS (Free Base) | [1] |
| Molecular Weight | 206.06 g/mol (Free Base) | [1] |
| Appearance | Orange to Dark Orange Solid | [2] |
| Melting Point | 54-55 °C (Free Base) | [2] |
| Boiling Point | 266.7 ± 42.0 °C (Predicted) | [2] |
| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Acetonitrile (Slightly), Chloroform (Sparingly) | [2] |
| Stability | Light and moisture sensitive | [2] |
Synthesis and Purification
The synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is typically a two-step process starting from 2-acetylthiazole, which is first brominated and then converted to the hydrobromide salt. A more direct route involves bromination in an acidic medium that provides the hydrobromide salt directly.
Expert Rationale for Synthesis Design
The choice of a brominating agent is critical. While elemental bromine can be used, reagents like Phenyltrimethylammonium tribromide offer better handling and selectivity, minimizing over-bromination. Performing the reaction in a solution of HBr in acetic acid is an efficient strategy; the acetic acid serves as a polar aprotic solvent, while HBr acts as both a catalyst for enolization (the prerequisite for α-bromination) and the source of the hydrobromide salt, streamlining the process into a single step from the starting ketone.
Workflow for Synthesis
Caption: Synthetic workflow for 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone HBr.
Detailed Synthesis Protocol
This protocol adapts a standard method for the α-bromination of ketones and subsequent salt formation.[3]
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Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve 1-thiazol-2-ylacetophenone (1 equivalent) in a 30-32% solution of hydrogen bromide (HBr) in acetic acid.
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Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in acetic acid via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: The hydrobromide salt product often precipitates directly from the reaction mixture. Collect the resulting solid by vacuum filtration.
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Purification: Wash the collected crystals with a cold solvent like ethanol or diethyl ether to remove residual acetic acid and unreacted bromine.[3] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final, pure hydrobromide salt.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the final compound.
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¹H-NMR: The proton NMR spectrum of the free base shows characteristic signals for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, typically as a singlet around δ 4.70 ppm in CDCl₃.[2] The thiazole ring protons appear in the aromatic region (δ 7.5-8.5 ppm). For the hydrobromide salt, a downfield shift for all protons is expected due to the protonation of the thiazole nitrogen, and the N-H proton may be visible as a broad singlet.
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¹³C-NMR: The carbon spectrum will show a signal for the carbonyl carbon (~180-190 ppm), the α-carbon attached to bromine (~30-40 ppm), and signals corresponding to the thiazole ring carbons.
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Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and C-Br stretching vibrations in the fingerprint region. The N-H stretch from the protonated thiazole will appear as a broad absorption in the 2500-3300 cm⁻¹ region.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion for the free base [M+H]⁺, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide stems from its nature as a potent electrophile. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution.
Hantzsch Thiazole Synthesis
A primary application of this reagent is in the Hantzsch synthesis to construct 2-aminothiazole derivatives, which are common scaffolds in medicinal chemistry.[4] The α-bromo ketone serves as a C-C synthon that reacts with a nucleophilic sulfur species, like a thiourea or thioamide.
Mechanism:
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The nucleophilic sulfur of the thioamide/thiourea attacks the electrophilic methylene carbon.
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This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.
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A dehydration step then yields the final substituted thiazole ring.
Caption: Use of the title compound in Hantzsch thiazole synthesis.
This reactivity makes it an invaluable tool for generating libraries of complex molecules for screening in drug development programs. The resulting aminothiazole structures are known to exhibit a wide range of biological activities.[4][5]
Applications in Research and Drug Development
The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Therefore, building blocks like 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone are in high demand.
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Scaffold Synthesis: It is used to synthesize compounds for screening against various biological targets, including kinases, proteases, and receptors.
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Intermediate for Bioactive Molecules: Its derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[4][6]
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Chemical Probe Development: The reactive handle allows for its conjugation to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for studying biological systems.
Safety, Handling, and Storage
Due to its reactivity, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide must be handled with care.
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Hazard Classification: It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][7]
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GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[2]
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Precautionary Statements:
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Prevention: Do not breathe dust. Wash skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection.[7][8]
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Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[7]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light and moisture.[2]
Conclusion
2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a highly versatile and reactive chemical intermediate. Its value lies in the strategic combination of a stable heterocyclic core and a potent electrophilic handle, enabling the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective application in advancing synthetic chemistry and pharmaceutical research.
References
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MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available at: [Link]
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Gheorghe, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(15), 4983. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Available at: [Link]
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Boron Molecular. (n.d.). Buy 2-bromo-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
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Sirak, I., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 24(18), 3362. Available at: [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook. Available at: [Link]
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